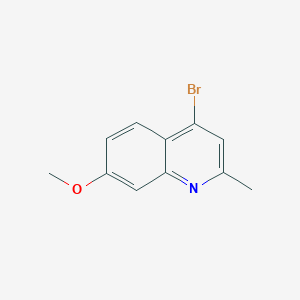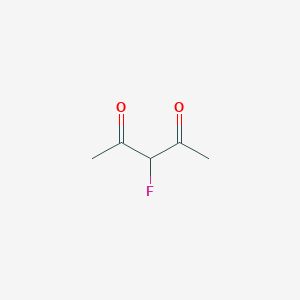![molecular formula C9H17ClO3 B1624553 2-[2-(2-Chloroethoxy)ethoxy]oxane CAS No. 54533-84-5](/img/structure/B1624553.png)
2-[2-(2-Chloroethoxy)ethoxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Chloroethoxy)ethoxy]oxane is a chemical compound with the molecular formula C9H17ClO3 and a molecular weight of 208.68 g/mol. It is a derivative of tetrahydropyran, featuring a chloroethoxy group attached to the ethoxy chain. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chloroethoxy)ethoxy]oxane typically involves the reaction of tetrahydropyran with 2-(2-chloroethoxy)ethanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Chloroethoxy)ethoxy]oxane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents
Major Products Formed
Scientific Research Applications
2-[2-(2-Chloroethoxy)ethoxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the preparation of bioactive compounds and as a protecting group in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chloroethoxy)ethoxy]oxane involves its ability to act as a protecting group for hydroxyl functionalities. The compound forms stable ether linkages, which can be selectively cleaved under acidic conditions to release the protected hydroxyl group. This property makes it valuable in organic synthesis and peptide chemistry .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethoxy)tetrahydropyran: A simpler derivative with similar reactivity but fewer ethoxy groups.
2-(2-[2-Chloroethoxy]ethoxy)ethanol: A related compound with an additional hydroxyl group, used in similar applications
Uniqueness
2-[2-(2-Chloroethoxy)ethoxy]oxane is unique due to its extended ethoxy chain, which provides additional flexibility and reactivity in synthetic applications. Its ability to form stable ether linkages while being easily cleaved under specific conditions makes it a versatile tool in organic synthesis .
Properties
CAS No. |
54533-84-5 |
|---|---|
Molecular Formula |
C9H17ClO3 |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
2-[2-(2-chloroethoxy)ethoxy]oxane |
InChI |
InChI=1S/C9H17ClO3/c10-4-6-11-7-8-13-9-3-1-2-5-12-9/h9H,1-8H2 |
InChI Key |
ZQXLMMBXCPBEIQ-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCOCCCl |
Canonical SMILES |
C1CCOC(C1)OCCOCCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
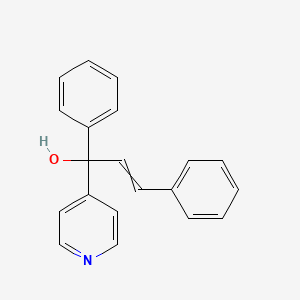
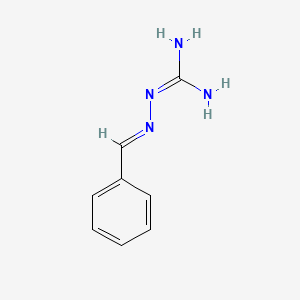
![[(1R,2R,3S)-(+)-1,2-Dimethyl-2,3-bis(diphenylphosphinomethyl)cyclopentyl]methanol](/img/structure/B1624474.png)
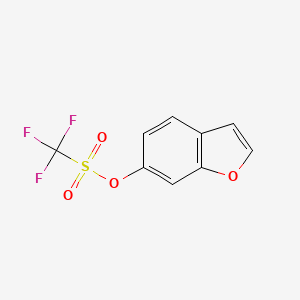
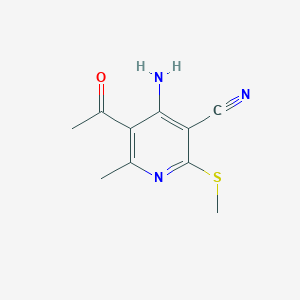
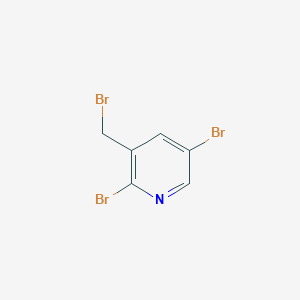
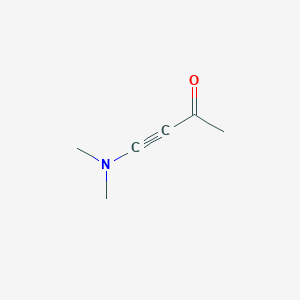
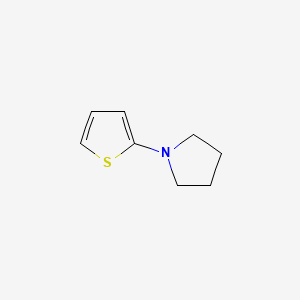

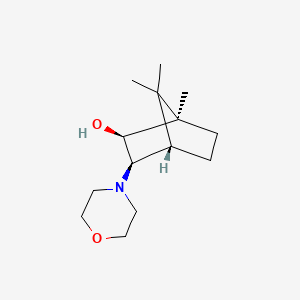
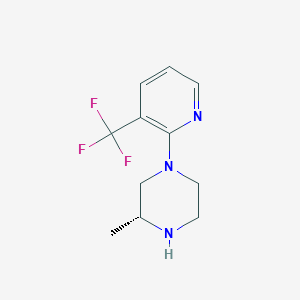
![Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate](/img/structure/B1624488.png)
